Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

Catalog No.
S761535
CAS No.
131287-39-3
M.F
C33H37N3O13
M. Wt
683,67 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

CAS Number

131287-39-3

Product Name

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Molecular Formula

C33H37N3O13

Molecular Weight

683,67 g/mole

InChI

InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)/t25-,26+,28+,29+,30+,31+/m0/s1

InChI Key

QOACISSHGAAMLK-MJCYOTSPSA-N

SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH;131287-39-3;SCHEMBL6044028;CTK8E7111;AKOS025294293;ZINC150377448;RT-012971;N-alpha-Fmoc-N-gamma-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-L-asparagine

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Building Block for Glycan Synthesis:

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is a valuable building block in the chemical synthesis of glycans, particularly N-linked glycans. These complex carbohydrate structures are found on many glycoproteins and play crucial roles in various biological processes []. Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH serves as the initial glycosylation acceptor, providing a foundation for the stepwise attachment of sugar units to form defined glycan structures. This enables researchers to study the impact of specific glycan modifications on protein function and interactions [].

Applications in Glycobiology Research:

  • Understanding Glycan Function: By synthesizing glycans with controlled modifications using Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH, researchers can investigate the role of glycans in cell signaling, adhesion, and immune regulation [, ]. This approach allows for the identification of specific glycan features essential for protein-glycan interactions and biological activity.
  • Development of Therapeutic Drugs: The ability to synthesize complex glycans facilitates the development of novel therapeutic agents targeting glycan-dependent diseases. For instance, researchers can design drugs that mimic natural glycan ligands or disrupt glycan-protein interactions associated with pathological processes.
  • Vaccine Development: Glycans are essential components of many pathogens and play a role in host-pathogen interactions. Synthetic glycans derived from Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH can be used as vaccine candidates or diagnostic tools to target specific glycan epitopes on pathogens [].

Advantages of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH:

  • Site-Specific Glycosylation: The Fmoc protecting group ensures selective attachment of the glycan at the desired asparagine residue, facilitating the synthesis of homogenous glycan structures.
  • Orthogonal Reactivity: The Fmoc group can be readily cleaved under mild conditions, allowing for further manipulation of the glycan without affecting the glycosidic bond.
  • Commercially Available: Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is commercially available from various suppliers, making it a convenient starting material for glycan synthesis.

Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH, also known as N-α-(Fluorenylmethoxycarbonyl)-N-γ-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-asparagine, is a glyco amino acid derivative. It features a fluorenylmethoxycarbonyl (Fmoc) protective group on the amino group of L-asparagine and a β-D-glucosamine moiety that is tri-acetylated. The molecular formula for this compound is C₃₃H₃₇N₃O₁₃, with a molecular weight of approximately 683.67 g/mol. This compound is typically encountered as a white powder and is utilized in various biochemical applications due to its unique structural properties .

Typical of amino acids and glycosides:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield the free amino acid, allowing for further functionalization or incorporation into peptides.
  • Glycosylation: The hydroxyl groups of the glucosamine moiety can undergo glycosylation reactions with various electrophiles, enabling the synthesis of more complex glycopeptides or glycoproteins.
  • Acetylation and Deacetylation: The acetyl groups on the glucosamine can be modified to alter the solubility and reactivity of the compound, facilitating various synthetic pathways.

The biological activity of Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH primarily stems from its ability to mimic glycosylated peptides. Glycosylation plays a crucial role in protein folding, stability, and interactions with other biomolecules. Compounds like Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH are often studied for their potential roles in:

  • Cellular Signaling: Glycosylated proteins are involved in cell recognition and signaling pathways.
  • Therapeutic

The synthesis of Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH typically involves several key steps:

  • Protection of Functional Groups: Protecting groups such as Fmoc are introduced to safeguard the amino functionalities during subsequent reactions.
  • Glycosylation Reaction: The β-D-glucosamine moiety is introduced through a glycosylation reaction with an appropriate donor or acceptor.
  • Acetylation: The hydroxyl groups on the glucosamine are acetylated using acetic anhydride or acetyl chloride to yield the tri-acetylated product.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity levels (≥95%).

Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH has several applications in biochemical research:

  • Peptide Synthesis: It serves as a building block for synthesizing glycopeptides, which are important in studying protein interactions and functions.
  • Drug Development: The compound can be used to create pharmacologically active glycopeptides that may enhance drug efficacy or specificity.
  • Bioconjugation Studies: It is valuable in studying glycan-protein interactions, which are pivotal in many biological processes.

Studies involving Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH often focus on its interactions with proteins and other biomolecules:

  • Binding Affinity: Research has shown that glycosylated peptides exhibit different binding affinities compared to their non-glycosylated counterparts, affecting their biological activity.
  • Receptor Interactions: Investigations into how this compound interacts with specific receptors can provide insights into its potential therapeutic uses.

Several compounds share structural similarities with Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH, including:

Compound NameStructure FeaturesUnique Aspects
Fmoc-L-Thr(β-D-Glc(Ac)₄)-OHContains threonine instead of asparagineHigher degree of acetylation on glucosamine
Fmoc-L-Ser(β-D-Gal(Ac)₄)-OHContains serine and galactoseDifferent sugar moiety affecting biological activity
Fmoc-L-Asn(α-D-Man(Ac)₄)-OHContains mannose instead of glucosamineDistinct sugar structure influencing receptor binding

The uniqueness of Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH lies in its specific combination of the asparagine backbone with a tri-acetylated glucosamine moiety, which provides distinct properties relevant to its function in biological systems and synthetic applications .

Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH (CAS: 131287-39-3) is a protected glycoamino acid with a modular architecture:

  • Fmoc group: A fluorenylmethyloxycarbonyl (Fmoc) moiety at the N-terminus, enabling iterative solid-phase peptide synthesis (SPPS) by transient amine protection.
  • L-Asparagine backbone: The amino acid serves as the scaffold for glycosylation, with the glycan linked to its side-chain amide nitrogen.
  • Tri-O-acetylated N-acetylglucosamine (GlcNAc): The β-configured GlcNAc is acetylated at positions 3, 4, and 6, enhancing solubility and preventing undesired side reactions during SPPS.

Key Structural Features:

PropertyDetail
Molecular formulaC₃₃H₃₇N₃O₁₃
Molecular weight683.66–683.7 g/mol
Glycosidic linkageβ-1-N linkage between GlcNAc and asparagine
Protective groupsFmoc (amine), acetyl (GlcNAc hydroxyls)
SolubilityCompatible with dimethylformamide (DMF) and dichloromethane (DCM)

This structure mirrors the core GlcNAc-Asn motif of natural N-linked glycans but replaces labile hydroxyl groups with acetyl protectors. The β-configuration ensures fidelity to endogenous glycosylation patterns.

Biochemical Relevance:

  • N-linked glycosylation: Over 50% of eukaryotic proteins undergo this modification, influencing folding, stability, and cell-surface interactions.
  • Synthetic mimicry: The acetylated GlcNAc acts as a stable precursor for enzymatic glycan extension, bypassing the complexity of in vivo glycan processing.

Role in Mimicking Natural N-Linked Glycosylation

Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH is central to chemoenzymatic strategies for synthesizing homogeneous glycoproteins. Its design addresses two challenges:

  • SPPS compatibility: Acetyl groups prevent side-chain reactivity during peptide elongation.
  • Enzymatic glycan remodeling: Post-synthesis deprotection yields a GlcNAc acceptor for endoglycosidase-mediated transglycosylation.

Comparative Analysis: Natural vs. Synthetic Glycosylation

ParameterNatural N-linked GlycosylationSynthetic Mimicry Using Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH
Site specificityDictated by Asn-X-Ser/Thr sequonIntroduced at predefined sites during SPPS
Glycan precursorDolichol-pyrophosphate oligosaccharideAcetylated GlcNAc installed via Fmoc chemistry
Processing enzymesOligosaccharyltransferase in the EREndoglycosidases (e.g., Endo-M, Endo-D mutants)
Glycan heterogeneityHigh (diverse processing in Golgi)Controlled (uniform acetylated GlcNAc base)

Applications in Research:

  • HIV-1 antigen synthesis: The compound enabled production of V3 loop glycopeptides with defined Man₅GlcNAc₂ or complex-type glycans, revealing glycan-specific antibody responses.
  • MHC-I glycopeptide studies: Incorporation into MHC-I-binding peptides demonstrated that glycan position/anomericity modulates T-cell receptor engagement.
  • Glycoprotein folding assays: Homogeneous glycoproteins synthesized using this tool elucidated calnexin/calreticulin chaperone dependence on monoglucosylated glycans.

Case Study: Chemoenzymatic Glycoprotein Synthesis

  • SPPS: Incorporate Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH into peptide backbone.
  • Deprotection: Remove acetyl groups via mild base treatment, exposing GlcNAc hydroxyls.
  • Transglycosylation: Use glycosynthase mutants (e.g., Endo-M N175Q) to transfer pre-assembled glycan oxazolines (e.g., Man₉GlcNAc₂).

This approach has synthesized >90% homogeneous glycoproteins for crystallography and vaccine studies.

Orthogonal Protecting Group Schemes

Orthogonal protecting group strategies represent the cornerstone of successful glycopeptide synthesis, particularly for complex molecules like Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH [15] [19]. The concept of orthogonality in protecting group chemistry refers to completely independent classes of protection groups that can be removed in any order without affecting other protective functionalities present in the molecule [19]. This principle is essential for the multi-step synthesis of glycosylated asparagine derivatives where multiple reactive sites require selective protection and deprotection.

The fluorenylmethoxycarbonyl (Fmoc) protecting group serves as the primary amino-terminal protection in Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH synthesis [17] [24]. This base-labile protecting group exhibits exceptional stability toward acids and hydrolysis while allowing selective removal by weak bases such as piperidine without affecting most other protecting groups or sensitive functional groups [17]. The Fmoc group demonstrates compatibility with acid-labile tert-butyl-based side chain protecting groups, creating an orthogonal protection scheme that facilitates complex synthetic sequences [30].

Acetyl protecting groups on the N-acetylglucosamine moiety provide crucial orthogonal protection complementary to the Fmoc system [8] [24]. These acetyl groups protect the hydroxyl functionalities of the sugar ring while remaining stable under the basic conditions used for Fmoc deprotection [8]. The tri-acetyl protection pattern (Ac₃) specifically refers to acetylation at the 3, 4, and 6 positions of the glucosamine ring, leaving the anomeric position available for glycosidic bond formation [2] [18].

Structure-activity relationships have been established for fully orthogonally protected glycosyl donor-acceptor pairs, with particular focus on optimizing reaction conditions for stereoselective glycosylation [4] [16]. The strategic selection of orthogonal protecting groups can significantly alter anomeric preferences in glycosyl acceptors, stabilizing specific anomeric conformations and facilitating stereoselective glycosidic bond formation [4]. Electronic and torsional effects imposed by protecting groups on both glycosyl donor and acceptor molecules play critical roles in achieving highly stereoselective β-glycosylation reactions [4].

β-Selective Glycosylation Techniques

β-Selective glycosylation represents one of the most challenging aspects of synthesizing Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH due to the inherent tendency of N-acetylglucosamine donors to form α-linkages [5] [18]. The development of reliable β-selective glycosylation methods has been crucial for accessing naturally occurring N-linked glycoconjugates where the β-anomeric configuration is essential for biological activity [5].

Direct methods for β-selective glycosylation with N-acetylglucosamine donors have been developed using donors armed with specific protecting groups [5] [18]. The 4-O-tert-butyldimethylsilyl (TBDMS) protecting group has emerged as a particularly effective functionality for enhancing β-selectivity in glycosylation reactions [18]. This protecting group exerts a favorable remote protecting group effect that facilitates formation of oxocarbenium ion intermediates while directing stereoselectivity toward the desired β-configuration [18].

The mechanism of β-selective glycosylation involves careful control of reaction conditions and donor reactivity [5] [18]. Trimethylsilyl trifluoromethanesulfonate serves as an effective promoter for these reactions, with glycosylations typically conducted in 1,2-dichloroethane at elevated temperatures [18]. The armed donor approach, where electron-donating protecting groups enhance donor reactivity, has proven particularly successful for achieving complete β-selectivity with primary alcohol acceptors [18].

Neighboring group participation by the 2-acetamido group of N-acetylglucosamine donors plays a critical role in stereochemical control during glycosylation [8] [18]. This participation leads to the formation of oxazolinium ion intermediates that favor attack from the β-face, resulting in 1,2-trans glycosidic linkages [8]. The optimization of protecting group patterns on both donor and acceptor molecules allows for fine-tuning of stereoselectivity and reaction efficiency [16] [20].

Glycosylation MethodStereoselectivityTypical YieldReaction Conditions
TBDMS-Armed Donor [18]Complete β70-85%TMSOTf, 1,2-DCE, 40°C
Diethyl Phosphite Donor [18]Complete β65-80%Tf₂NH, -78°C
Tetraacetate Donor [18]Moderate β45-65%Yb(OTf)₃, reflux

Solid-Phase vs. Solution-Phase Approaches

The choice between solid-phase and solution-phase synthesis strategies for Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH preparation involves careful consideration of reaction efficiency, purification requirements, and scalability factors [21] [22] [23]. Both approaches offer distinct advantages and limitations that must be evaluated based on specific synthetic objectives and resource constraints.

Solid-phase peptide synthesis provides significant advantages for glycopeptide preparation, particularly in terms of automation and purification simplicity [22] [30]. The Fmoc solid-phase approach allows for efficient assembly of glycopeptides containing multiple N-glycosylated sites through sequential coupling reactions on polymer-supported resins [22]. High-temperature fast stirring peptide synthesis protocols have been developed to accelerate difficult couplings involving sterically hindered glycosylated building blocks [22]. These protocols utilize heating and stirring in combination with low-loading solid supports to achieve efficient incorporation of precious glycosylated amino acid derivatives [22].

The solid-phase methodology demonstrates particular utility for convergent synthesis strategies where glycosylated building blocks are incorporated during peptide chain assembly [21]. Overall yields for glycopeptide synthesis using solid-phase methods typically range from 15-21% for complex sequences, with purification challenges arising from deletion sequences, aspartimide formation, and incomplete couplings [21]. The method enables simultaneous deprotection of side chains and cleavage from resin using trifluoroacetic acid-based cocktails [21] [32].

Solution-phase synthesis offers advantages in terms of reaction monitoring, yield optimization, and scalability for larger synthetic campaigns [23] [36]. Unlike solid-phase peptide synthesis where peptides remain bound to solid support, solution-phase synthesis occurs entirely in solution, facilitating easier scale-up for industrial production [23]. The method provides more precise control over reaction conditions and allows for real-time monitoring of coupling efficiency [36]. Solution-phase approaches typically require more complex purification procedures involving extraction and chromatographic techniques [23].

The building block approach for glycopeptide synthesis involves preparation of fully protected glycosylated amino acids that can be incorporated into either solid-phase or solution-phase synthetic sequences [24] [32]. Microwave-assisted synthesis has emerged as an effective method for preparing glycosylated Fmoc amino acid building blocks, with reactions proceeding in as little as 5 minutes under optimized conditions [24]. These building blocks can be obtained in 70-90% yields and are directly compatible with standard peptide synthesis protocols [24] [32].

Synthesis ApproachAdvantagesLimitationsTypical Applications
Solid-Phase [22] [30]Automation, Easy purificationScale limitations, Resin costsComplex glycopeptides, Libraries
Solution-Phase [23] [36]Scalability, Reaction controlComplex purificationLarge-scale production
Building Block [24] [32]Versatility, High yieldsMulti-step preparationBoth approaches

Chemo-Enzymatic Production Pathways

Transglycosylation Using Endoglycosidases

Endoglycosidases represent a powerful class of enzymes for the chemo-enzymatic synthesis of glycoconjugates, including Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH and related derivatives [9] [11]. These enzymes, classified as endo-β-N-acetylglucosaminidases, naturally hydrolyze the β-1,4-glycosidic bond in the N,N'-diacetylchitobiose core of N-linked glycans but can also catalyze transglycosylation reactions under appropriate conditions [9]. The transglycosylation activity enables transfer of oligosaccharide moieties to suitable acceptor molecules, providing an efficient route for glycoconjugate synthesis [9] [14].

The mechanism of endoglycosidase-catalyzed transglycosylation follows a substrate-assisted pathway involving formation of oxazolinium ion intermediates [11] [27]. The general acid-base residue initially protonates the glycosidic oxygen, followed by nucleophilic attack by the 2-acetamide group of the substrate N-acetylglucosamine [11]. This mechanism results in formation of an oxazolinium intermediate that can undergo either hydrolysis with water or transglycosylation with an appropriate alcoholic acceptor [11] [27].

Glycosynthase mutants have been developed from various endoglycosidases to enhance transglycosylation efficiency while minimizing product hydrolysis [9] [11]. These engineered enzymes typically involve mutation of critical residues involved in the hydrolytic mechanism, resulting in enzymes with dramatically enhanced transglycosylation activity [11]. Notable examples include the N322Q and N322A mutants of Endo-D from Streptococcus pneumoniae, which demonstrate remarkable transglycosylation activity with minimal product hydrolysis [11].

Sugar oxazolines serve as highly activated donor substrates for endoglycosidase-catalyzed transglycosylation reactions [9] [11]. These substrates, particularly Man₃GlcNAc-oxazoline, enable high-yield enzymatic glycosylation reactions with various acceptor molecules [9]. The use of synthetic sugar oxazolines has substantially enhanced the overall synthetic efficiency of endoglycosidase-catalyzed transglycosylation, permitting assembly of large glycopeptides that are difficult to obtain by purely chemical methods [9].

Enzyme SourceSubstrate SpecificityTransglycosylation YieldOptimal Conditions
Endo-A [9]High-mannose type70-85%pH 6.5, 30°C
Endo-M [9]High-mannose, Complex60-75%pH 7.0, 37°C
Endo-S2 [10]Complex type80-90%pH 7.5, 25°C
Endo-D mutants [11]Core-fucosylated85-95%pH 6.0, 30°C

Substrate Specificity of Flavobacterium Enzymes

Flavobacterium meningosepticum produces multiple distinct endoglycosidase activities with unique substrate specificities that are valuable for chemo-enzymatic synthesis applications [12] [9]. The organism produces at least three major endoglycosidase activities designated Endo-F1, Endo-F2, and Endo-F3, each exhibiting distinct substrate recognition patterns and catalytic properties [12]. These enzymes belong to the glycoside hydrolase family 18 and demonstrate varying capabilities for processing different types of N-linked glycans [12] [34].

Endo-F1 represents the predominant endoglycosidase activity in most commercial preparations, comprising more than 95% of the total enzyme content [12]. This enzyme exhibits substrate specificity similar to Endo-H from Streptomyces plicatus, with both enzymes capable of hydrolyzing high-mannose oligosaccharides containing a minimum Man₁α-3Man₁α-6Man₁β-4GlcNAc₁β-4GlcNAc structure [12]. Endo-F1 demonstrates reduced activity toward fucose-containing hybrid oligosaccharides, with core-linked fucose reducing the hydrolysis rate by more than 50-fold relative to high-mannose structures [12].

Endo-F2 activity, present as a minor contaminating component in Endo-F1 preparations, exhibits the ability to cleave biantennary complex-type N-glycans [12]. This enzyme demonstrates broader substrate specificity compared to Endo-F1, enabling processing of more structurally diverse glycan substrates [12]. The substrate specificity differences between Endo-F1 and Endo-F2 make them complementary tools for analyzing and modifying different classes of N-linked glycans [12].

Structural studies of Flavobacterium endoglycosidases have revealed the molecular basis for their distinct substrate specificities [28] [34]. The enzymes contain characteristic glycoside hydrolase domains with TIM barrel folds typical of family 18 endoglycosidases [34]. Sequence similarity network analysis indicates that Flavobacterium endoglycosidases cluster into distinct groups based on their domain architecture and substrate specificity patterns [34]. Some enzymes contain additional domains such as DUF4849 or DUF1735 that may influence substrate recognition and binding [34].

The transglycosylation capabilities of Flavobacterium endoglycosidases make them valuable tools for synthesizing glycoconjugates including Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH derivatives [9] [14]. The enzymes can transfer oligosaccharide moieties from natural glycoprotein substrates to synthetic acceptor molecules, providing access to complex glycoconjugates that are difficult to prepare by purely chemical methods [14]. The substrate specificity profiles of different Flavobacterium enzymes allow for selective modification of specific glycan structures within complex mixtures [12] [28].

EnzymeMolecular WeightSubstrate PreferenceKey Structural Features
Endo-F1 [12]32 kDaHigh-mannose, HybridSingle GH18 domain
Endo-F2 [12]35-40 kDaComplex biantennaryAdditional domains
Endo-F3 [12]40-43 kDaTriantennary complexExtended substrate binding

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Dates

Modify: 2023-08-15

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